2-(2-Cyanoacetamido)benzoic acid
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Overview
Description
2-(2-Cyanoacetamido)benzoic acid is an organic compound with the molecular formula C10H8N2O3 It is a derivative of benzoic acid, featuring a cyanoacetamido group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Cyanoacetamido)benzoic acid typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of cyanoacetylation and the use of efficient catalysts and reaction conditions are likely employed to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Cyanoacetamido)benzoic acid can undergo various chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyanoacetamido group can participate in condensation reactions to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Condensation Reactions: Reactions with bidentate reagents to form heterocyclic compounds often require catalysts like triethylamine and solvents such as ethanol.
Substitution Reactions: Nucleophilic substitution reactions may involve reagents like phenacyl bromide and basic catalysts.
Major Products:
Scientific Research Applications
2-(2-Cyanoacetamido)benzoic acid has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.
Medicinal Chemistry: Derivatives of this compound have shown potential biological activities, including antimicrobial and anticancer properties.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Cyanoacetamido)benzoic acid involves its ability to participate in various chemical reactions due to the presence of the cyano and acetamido groups. These functional groups allow the compound to interact with different molecular targets, facilitating the formation of new chemical bonds and structures. The exact molecular pathways and targets depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Cyanoacetamide Derivatives: Compounds like N-aryl or N-heteryl cyanoacetamides share similar reactivity and applications.
Benzoic Acid Derivatives: Other derivatives of benzoic acid, such as benzocaine, also exhibit similar chemical properties and applications.
Uniqueness: 2-(2-Cyanoacetamido)benzoic acid is unique due to its specific combination of the cyanoacetamido group with the benzoic acid structure. This combination provides distinct reactivity and potential for forming diverse heterocyclic compounds, making it valuable in various fields of research .
Properties
CAS No. |
87613-40-9 |
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Molecular Formula |
C10H7N2O3- |
Molecular Weight |
203.17 g/mol |
IUPAC Name |
2-[(2-cyanoacetyl)amino]benzoate |
InChI |
InChI=1S/C10H8N2O3/c11-6-5-9(13)12-8-4-2-1-3-7(8)10(14)15/h1-4H,5H2,(H,12,13)(H,14,15)/p-1 |
InChI Key |
LNMDMNGHWPNZBO-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)CC#N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])NC(=O)CC#N |
solubility |
not available |
Origin of Product |
United States |
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